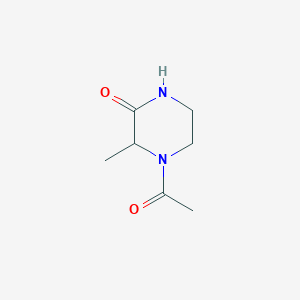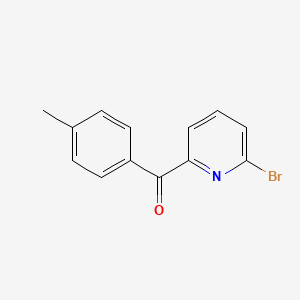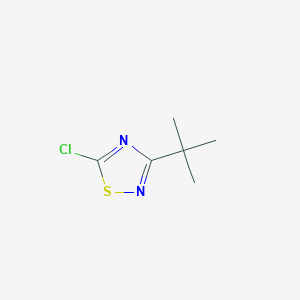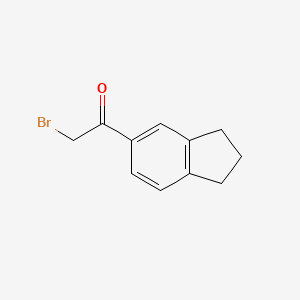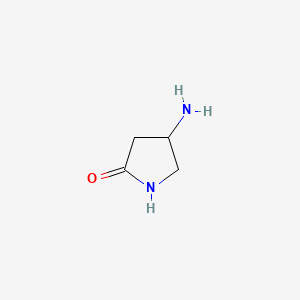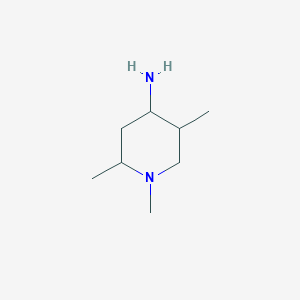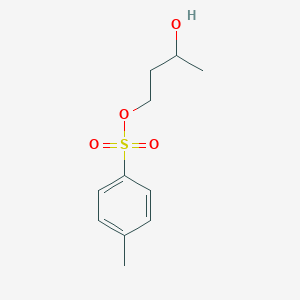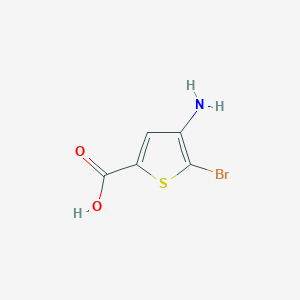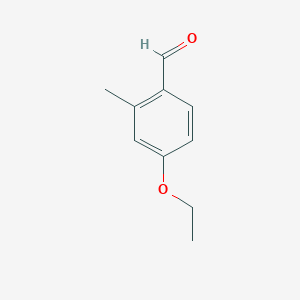![molecular formula C8H12N4 B1281816 6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine CAS No. 66521-82-2](/img/structure/B1281816.png)
6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine, also known as 6-Methyltetrahydropyrido[4,3-d]pyrimidin-2-ylamine or MTHPP, is an organic compound belonging to the pyridine family. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 155°C. MTHPP has been used in a variety of scientific research applications, including as a substrate for enzymatic reactions, as a reagent for chemical synthesis, and as a model compound for studying the structure and function of proteins.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Reactions
6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine and similar compounds have been a focus in synthetic chemistry. They are used as starting materials in the multi-step synthesis of various derivatives. For instance, Fikry et al. (2015) explored the synthesis of benzimidazole derivatives utilizing this compound, leading to various heterocyclic compounds with potential applications in medicinal chemistry (Fikry, Ismail, Said, & Hafez, 2015).
Chemistry and Synthetic Methodologies
Elattar and Mert (2016) provided an extensive review of pyrido[4,3-d]pyrimidines, highlighting their structure, reactions, and synthetic methodologies. This compound and related ones serve as starting materials for synthesizing tetrahydropteroic acid derivatives, illustrating their importance in developing complex organic molecules (Elattar & Mert, 2016).
Biological Applications
In the realm of biological studies, Altenbach et al. (2008) researched 2-aminopyrimidines as ligands for the histamine H4 receptor, finding that modifications at the pyrimidine 6 position, similar to our compound of interest, yielded potential anti-inflammatory and antinociceptive properties (Altenbach et al., 2008).
Potential in Pharmacology
Research by Coleman et al. (2004) identified derivatives of this compound as potent and selective antagonists for the αvβ3 receptor, demonstrating potential therapeutic applications in osteoporosis treatment (Coleman et al., 2004).
Antifungal Activity
Ren et al. (2014) synthesized novel derivatives with moderate antifungal activity, further showcasing the utility of these compounds in developing new therapeutic agents (Ren, Shi, Gu, Li, & He, 2014).
Crystal and Molecular Structure Analysis
Studies like those by Orozco et al. (2009) have delved into the crystal and molecular structures of related compounds, providing essential insights for designing drugs with specific target interactions (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Mecanismo De Acción
Target of Action
Related compounds in the pyrido[4,3-d]pyrimidine class have been associated with various biological activities
Mode of Action
The pyrido[4,3-d]pyrimidine class of compounds has been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives . The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Related compounds in the pyrido[4,3-d]pyrimidine class have been used in the synthesis of tetrahydropteroic acid derivatives
Result of Action
Related compounds in the pyrido[4,3-d]pyrimidine class have shown various biological activities
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine plays a crucial role in various biochemical reactions. It acts as an inhibitor for cAMP-phosphodiesterase in platelets, supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells, strengthens PGI2 anti-aggregation activity, and enhances the biosynthesis of PGI2 . Additionally, it decreases pulmonary hypertension . The compound interacts with enzymes such as cAMP-phosphodiesterase and proteins involved in platelet aggregation and vascular function.
Cellular Effects
This compound exhibits significant effects on various cell types and cellular processes. It inhibits the growth of cancer cells, supports adenosine inhibition of thrombocytopenia, and strengthens PGI2 anti-aggregation activity . The compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cAMP-phosphodiesterase, leading to the inhibition of this enzyme . This inhibition results in increased levels of cAMP, which in turn affects various cellular processes such as platelet aggregation and vascular function. The compound also enhances the biosynthesis of PGI2, a potent vasodilator and inhibitor of platelet aggregation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, with minimal degradation . Long-term exposure to the compound has been associated with sustained inhibition of cAMP-phosphodiesterase and enhanced PGI2 biosynthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cAMP-phosphodiesterase and enhances PGI2 biosynthesis without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including potential damage to vascular and blood cells . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cAMP-phosphodiesterase and proteins involved in platelet aggregation and vascular function . The compound’s effects on metabolic flux and metabolite levels are significant, as it modulates the activity of key enzymes and proteins involved in these pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters and proteins. Studies have shown that the compound is efficiently transported to target tissues, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its target enzymes and proteins, thereby modulating their activity and influencing cellular processes .
Propiedades
IUPAC Name |
6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-12-3-2-7-6(5-12)4-10-8(9)11-7/h4H,2-3,5H2,1H3,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPQOCFCFJJFNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NC(=NC=C2C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


